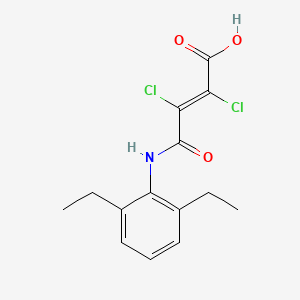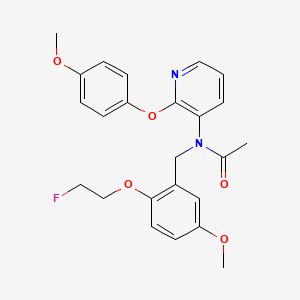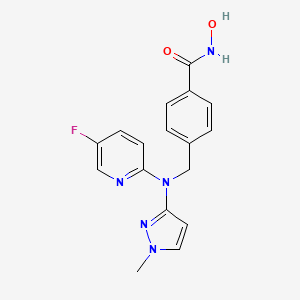![molecular formula C15H13N5O2S B10835099 N-hydroxy-4-[[pyridin-2-yl(1,3,4-thiadiazol-2-yl)amino]methyl]benzamide](/img/structure/B10835099.png)
N-hydroxy-4-[[pyridin-2-yl(1,3,4-thiadiazol-2-yl)amino]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID28092474-Compound-32d is a small molecular drug with a molecular weight of 327.4. It is known for its potent inhibitory activities against both extracellular signal-regulated kinase 2 (ERK2) and phosphoinositide 3-kinase alpha (PI3Kα), displaying superior anti-proliferative profiles against cancer cells such as HCT116 and HEC1B .
Preparation Methods
The synthetic routes and reaction conditions for PMID28092474-Compound-32d involve scaffold-hopping generation of a series of 1H-pyrazolo[3,4-d]pyrimidine dual inhibitors. The preparation methods include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the formation of the pyrazolo[3,4-d]pyrimidine scaffold.
Reaction Conditions: Specific reaction conditions such as temperature, solvents, and catalysts are used to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
PMID28092474-Compound-32d undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PMID28092474-Compound-32d has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical research to study its inhibitory effects on ERK2 and PI3Kα.
Biology: In biological research, the compound is used to investigate its anti-proliferative effects on cancer cells.
Medicine: The compound has potential therapeutic applications in the treatment of cancers due to its inhibitory effects on key signaling pathways.
Industry: In the pharmaceutical industry, the compound is used in the development of new cancer therapies.
Mechanism of Action
The mechanism of action of PMID28092474-Compound-32d involves the inhibition of ERK2 and PI3Kα. These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting these enzymes, the compound can effectively reduce the proliferation of cancer cells and induce apoptosis.
Comparison with Similar Compounds
PMID28092474-Compound-32d can be compared with other similar compounds, such as:
ERK Inhibitors: Other ERK inhibitors may have different structures but similar inhibitory effects on ERK2.
PI3K Inhibitors: Similar PI3K inhibitors may target the same enzyme but differ in their chemical structure and potency.
Dual Inhibitors: Compounds that inhibit both ERK2 and PI3Kα, like PMID28092474-Compound-32d, are unique in their dual inhibitory effects, making them potentially more effective in cancer treatment.
Similar compounds include other 1H-pyrazolo[3,4-d]pyrimidine derivatives and other dual ERK/PI3K inhibitors .
Properties
Molecular Formula |
C15H13N5O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-hydroxy-4-[[pyridin-2-yl(1,3,4-thiadiazol-2-yl)amino]methyl]benzamide |
InChI |
InChI=1S/C15H13N5O2S/c21-14(19-22)12-6-4-11(5-7-12)9-20(15-18-17-10-23-15)13-3-1-2-8-16-13/h1-8,10,22H,9H2,(H,19,21) |
InChI Key |
BQMQOALHRWIFDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=CC=C(C=C2)C(=O)NO)C3=NN=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-N-(1-cyanocyclopropyl)-1-[1-(3-fluoro-5-iodopyridin-2-yl)cyclopropanecarbonyl]-4-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B10835022.png)
![5-[4-(2-aminopropan-2-yl)-2,6-difluorobenzoyl]-2H-isoquinolin-1-one](/img/structure/B10835023.png)
![5-(4-Chlorophenyl)-7-methoxy-5-(oxan-4-ylmethyl)imidazo[2,1-a]isoindole](/img/structure/B10835024.png)
![(3S)-N-cyclopropyl-3-[[(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835027.png)

![2,3-Bis[(diethoxyphosphinyl)oxy]propyl 2-(acetyloxy)benzoate](/img/structure/B10835046.png)
![N-hydroxy-4-[[(3-methyl-1,2,4-oxadiazol-5-yl)-pyridin-2-ylamino]methyl]benzamide](/img/structure/B10835050.png)

![methyl N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-cyanoglycinate](/img/structure/B10835063.png)

![[3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid](/img/structure/B10835075.png)
![4-[[(5-fluoropyridin-2-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]-N-hydroxybenzamide](/img/structure/B10835084.png)
![(2R)-N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfanyl)-2-[[(2S)-1,1-difluoro-1-(4-methylsulfanylphenoxy)pent-3-yn-2-yl]amino]propanamide](/img/structure/B10835089.png)

